3-(Piperidin-3-yl)pyridine
Overview
Description
3-(Piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine moieties in its structure makes it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the partial reduction of pyridine followed by Rhodium-catalyzed asymmetric carbometalation and subsequent reduction . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or rhodium complexes are employed.
Substitution: Nucleophiles like amines or alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Uniqueness: 3-(Piperidin-3-yl)pyridine is unique due to the combination of pyridine and piperidine rings in its structure, which imparts distinct chemical and pharmacological properties. This dual-ring system enhances its versatility as a scaffold for drug design, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-piperidin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGENGYOLDCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576785 | |
Record name | 3-(Piperidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-28-2 | |
Record name | 3-(Piperidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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